molecular formula C20H23N3O B2747853 1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 941987-98-0

1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No.: B2747853
CAS No.: 941987-98-0
M. Wt: 321.424
InChI Key: HHWFOKSFSMTWMN-UHFFFAOYSA-N
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Description

1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a urea moiety attached to an indole ring, which is further substituted with benzyl and ethyl groups. This unique structure imparts specific chemical and biological properties to the compound.

Mechanism of Action

Target of Action

The compound “1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways

Result of Action

Given the biological activities associated with indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethyl groups, along with the urea moiety, enhances its potential as a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

1-benzyl-1-ethyl-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-22-15-18(17-12-8-9-13-19(17)22)21-20(24)23(4-2)14-16-10-6-5-7-11-16/h5-13,15H,3-4,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWFOKSFSMTWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N(CC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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